molecular formula C9H17NO B13063296 4-Amino-4-(propan-2-yl)cyclohexan-1-one

4-Amino-4-(propan-2-yl)cyclohexan-1-one

Cat. No.: B13063296
M. Wt: 155.24 g/mol
InChI Key: KYDNNNJSQGRCRX-UHFFFAOYSA-N
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Description

4-Amino-4-(propan-2-yl)cyclohexan-1-one is a chemical compound with a cyclohexane ring substituted with an amino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(propan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The scalability of the process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(propan-2-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-Amino-4-(propan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(propan-2-yl)cyclohexan-1-ol: A structurally similar compound with an additional hydroxyl group.

    4-(propan-2-yl)cyclohexan-1-amine: Lacks the ketone group but shares the isopropyl and amino groups.

Uniqueness

4-Amino-4-(propan-2-yl)cyclohexan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-amino-4-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)9(10)5-3-8(11)4-6-9/h7H,3-6,10H2,1-2H3

InChI Key

KYDNNNJSQGRCRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(=O)CC1)N

Origin of Product

United States

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